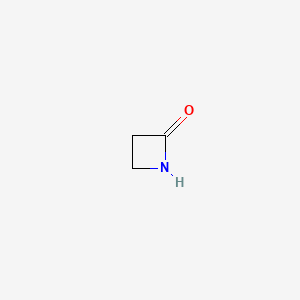
azetidin-2-one
Cat. No. B1220530
Key on ui cas rn:
930-21-2
M. Wt: 71.08 g/mol
InChI Key: MNFORVFSTILPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04348320
Procedure details


Treatment of 1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone (0.01 mole) with p-methoxyphenyl-magnesium bromide (1.1 eq.; in ether at 0° C. gives 2-azetidinone with p-methoxyphenyl-magnesium bromide gives 1-(t-butyl dimethylsilyl)-4-(2-hydroxyethyl-2-p-methoxyphenyl)-2-azetidinone which is acetylated as described before (Ex. 3, Step C) to give 4-(2-acetoxy-2-p-methoxyphenyl)-2-azetidinone.
Name
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
Quantity
0.01 mol
Type
reactant
Reaction Step One

Name
p-methoxyphenyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Si]([N:8]1[CH:11](CC=O)[CH2:10][C:9]1=[O:15])(C(C)(C)C)(C)C.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([Mg:24][Br:25])=[CH:20][CH:19]=1>CCOCC>[NH:8]1[CH2:11][CH2:10][C:9]1=[O:15].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([Mg:24][Br:25])=[CH:20][CH:19]=1
|
Inputs


Step One
|
Name
|
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)N1C(CC1CC=O)=O
|
Step Two
|
Name
|
p-methoxyphenyl-magnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(CC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
